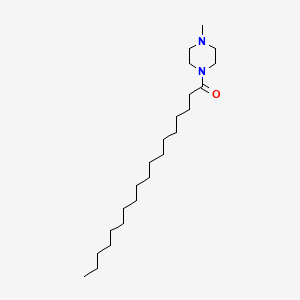
1-Methyl-4-stearoylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-stearoylpiperazine is an organic compound with the molecular formula C23H46N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-stearoylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-stearoylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions can yield various substituted piperazine derivatives .
Scientific Research Applications
1-Methyl-4-stearoylpiperazine has a wide range of scientific research applications. In chemistry, it is used as a reagent and building block in synthetic applications. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds . Additionally, it is used as a catalyst in condensation reactions and other industrial processes .
Mechanism of Action
The mechanism of action of 1-Methyl-4-stearoylpiperazine involves its interaction with specific molecular targets and pathways. As a functional group-containing compound, it acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . These interactions are crucial for its applications in pharmaceuticals, industrial processes, and chemical synthesis .
Comparison with Similar Compounds
1-Methyl-4-stearoylpiperazine can be compared with other similar compounds, such as piperazine and its derivatives. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . While both compounds share a similar core structure, this compound has unique properties due to the presence of the stearoyl group, which imparts distinct chemical and physical characteristics .
List of Similar Compounds:- Piperazine
- 1-Methylpiperazine
- 1-Octadecanone, 1-(4-methyl-1-piperazinyl)-
Properties
CAS No. |
56252-83-6 |
|---|---|
Molecular Formula |
C23H46N2O |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C23H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)25-21-19-24(2)20-22-25/h3-22H2,1-2H3 |
InChI Key |
BOQIMZOMIHDXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















